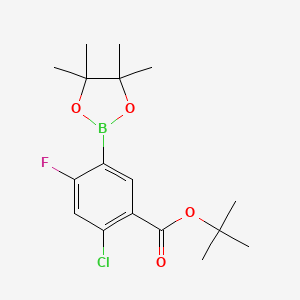

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C17H23BClFO4. It is a boronic ester derivative that features a benzoate group substituted with chloro and fluoro atoms, as well as a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many complex organic molecules .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to an organic molecule. In the case of this compound, it can undergo protodeboronation, a radical approach that involves the removal of the boron group . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability and stability in biological systems .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Preparation Methods

The synthesis of tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction, often using a palladium catalyst. The starting material, a halogenated benzoate, reacts with bis(pinacolato)diboron in the presence of a base and a palladium catalyst to form the boronic ester.

Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions. These reactions typically involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the benzoate is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The major products of these reactions are biaryl or styrene derivatives.

Protodeboronation: The boronic ester group can undergo protodeboronation, where the boron atom is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or transition metals.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is often carried out using hydrogen peroxide or other oxidizing agents.

Scientific Research Applications

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Material Science: It is used in the synthesis of functional materials, such as polymers and organic electronic materials, due to its ability to form stable carbon-boron bonds.

Chemical Biology: The compound is used in chemical biology research to study the interactions of boronic esters with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include other boronic esters with different substituents on the benzoate ring. Some examples are:

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the chloro and fluoro substituents, making it less reactive in certain coupling reactions.

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: This compound has a carbamate group instead of a benzoate group, which can alter its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218789-89-9) is a synthetic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity based on diverse research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H23BClFO4 |

| Molar Mass | 356.62 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Sensitivity | Irritant |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. Its Minimum Inhibitory Concentration (MIC) values range from 4 to 8 µg/mL for these pathogens .

- Anticancer Properties : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM .

- Pharmacokinetic Profile : Research indicates moderate pharmacokinetic properties with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against drug-resistant bacteria. The compound exhibited promising results with MIC values indicating effective inhibition of bacterial growth in vitro.

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer treatment, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index for cancerous versus non-cancerous cells was notably high, suggesting potential for targeted therapy .

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments have indicated irritant properties upon contact. Precautionary measures must be taken during handling to avoid exposure risks .

Properties

IUPAC Name |

tert-butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-11(13(20)9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEQMRLGGIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675385 | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-89-9 | |

| Record name | 1,1-Dimethylethyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.